molecular formula C7H7ClN2O2 B2936472 Methyl 4-chloro-6-methylpyrimidine-5-carboxylate CAS No. 157981-59-4

Methyl 4-chloro-6-methylpyrimidine-5-carboxylate

Cat. No.: B2936472
CAS No.: 157981-59-4
M. Wt: 186.6
InChI Key: IIMAXQZBMLWIBX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a high-value chemical intermediate designed for advanced research and development. This compound features a carboxylate ester and a reactive chlorine atom on its pyrimidine core, making it a versatile building block for constructing more complex molecules through nucleophilic substitution and other coupling reactions. Pyrimidine derivatives are extensively investigated for their broad biological activities. As a key synthetic precursor, this compound is instrumental in the development of novel pharmaceutical candidates. Research indicates that structurally similar pyrimidine-carboxylate derivatives show significant potential in medicinal chemistry, with applications in developing neuroprotective agents and anti-inflammatory drugs . Furthermore, such intermediates are fundamental in creating molecules for agrochemical research, including the synthesis of herbicides and fungicides . Key Research Applications: • Medicinal Chemistry: Serves as a crucial scaffold for the synthesis of triazole-pyrimidine hybrids and other complex structures with potential neuroprotective and anti-neuroinflammatory properties . • Agrochemical Research: Used in the design and synthesis of active ingredients for crop protection, building upon the established utility of pyrimidine compounds in this field . • Chemical Synthesis: Acts as a raw material for further functionalization, enabling access to a diverse array of pyrimidine-based chemical space for various industrial and material science applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-chloro-6-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(7(11)12-2)6(8)10-3-9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMAXQZBMLWIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157981-59-4
Record name methyl 4-chloro-6-methylpyrimidine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methylpyrimidine-5-carboxylate typically involves the chlorination of 6-methylpyrimidine-5-carboxylic acid followed by esterification. One common method includes the reaction of 6-methylpyrimidine-5-carboxylic acid with thionyl chloride to form 4-chloro-6-methylpyrimidine-5-carbonyl chloride, which is then treated with methanol to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Ester hydrolysis: 4-chloro-6-methylpyrimidine-5-carboxylic acid.

    Oxidation and reduction: Pyrimidine N-oxides or dihydropyrimidines.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methylpyrimidine-5-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, making them effective anticancer agents . The compound may also interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural analogs of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate differ primarily in substituents and ring systems, which modulate their chemical and biological properties. Key comparisons include:

Compound Name Substituents/Modifications Molecular Weight CAS No. Key Features Reference
This compound 4-Cl, 6-CH₃, 5-COOCH₃ 200.62 (calculated) N/A Reactive sites for nucleophilic substitution; methyl ester enhances solubility in organic solvents.
Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate 2-SCH₃, ethyl ester 274.75 583878-42-6 Methylthio group increases steric bulk; potential for sulfur-mediated interactions in drug design.
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Thieno-fused ring 256.71 101667-98-5 Fused thieno ring enhances aromaticity; altered electronic properties may influence binding affinity.
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl, 5-OCH₃ 183.00 N/A Lack of ester group reduces hydrophobicity; methoxy group offers hydrogen-bonding potential.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-Ph-F, 2-SO₂CH₃ 356.37 N/A Fluorophenyl and sulfonyl groups enhance electronegativity, impacting pharmacokinetics.

Physical and Chemical Properties

  • Solubility : Methyl/ethyl esters improve lipophilicity compared to carboxylic acids (e.g., describes 2-chloro-6-methylpyrimidine-4-carboxylic acid as polar).
  • Stability : Chlorine substituents increase molecular weight and may elevate melting points (e.g., 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K ).
  • Hydrogen Bonding : Analogs like Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate form intramolecular C–H⋯O bonds, stabilizing crystal structures .

Biological Activity

Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C₈H₈ClN₂O₂. The compound features a pyrimidine ring with a chlorine atom at the 4-position, a methyl group at the 6-position, and a carboxylate group at the 5-position. These structural attributes contribute to its reactivity and interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, it has been studied for its effects against various bacterial strains and fungi. The presence of the chloro and carboxylate groups enhances its binding affinity to microbial targets, potentially disrupting their cellular processes.

2. Cytotoxic Effects

The compound has also shown cytotoxic effects against several cancer cell lines. Studies have demonstrated that this compound can inhibit cell proliferation in vitro, particularly in breast cancer cell lines such as MDA-MB-231. The IC50 values observed indicate significant potency, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
MDA-MB-2310.126
MCF-70.87
Non-cancer MCF10A>10

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell metabolism and proliferation, particularly those associated with the EGFR pathway.

Synthesis Methods

This compound can be synthesized through various methods:

  • Condensation Reactions : The compound can be synthesized by condensing appropriate pyrimidine derivatives with carboxylic acid derivatives.
  • Substitution Reactions : Chlorination of 6-methylpyrimidine followed by esterification with methanol can yield the desired product.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound inhibited cell growth significantly more than conventional chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent .
  • Antimicrobial Activity : Another study reported that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-6-methylpyrimidine-5-carboxylate, and how can yield be improved?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving chlorination and esterification. For example, phosphoryl chloride (POCl₃) is commonly used for chlorinating pyrimidine precursors, as seen in the conversion of 6-methyl-2-phenylpyridine derivatives to chloro-substituted analogs . Yield optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. Low yields (2–5%) in multi-step syntheses highlight the need for catalytic additives (e.g., Lewis acids) or solvent optimization (e.g., DMF for cyclization steps ).

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyrimidine rings) and methyl/ester groups (δ 2.0–3.5 ppm for CH₃; δ 3.7–4.0 ppm for COOCH₃) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 215.05 for C₈H₇ClN₂O₂) and fragmentation patterns consistent with chloro and methyl substituents .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate polar byproducts. Recrystallization from ethanol or methanol can enhance purity, as demonstrated for structurally similar pyrimidine carboxylates . For trace impurities, preparative HPLC with C18 columns is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, torsion angles (e.g., C9–C5–C6–N2 = 170.0° ) and puckering parameters can validate stereoelectronic effects. Use SHELXL for refinement, ensuring R-factors < 5%. ORTEP-3 visualizes thermal ellipsoids to assess disorder or dynamic effects.

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how are they analyzed?

  • Methodological Answer : Graph set analysis categorizes hydrogen bonds (e.g., N–H···O or C–H···Cl interactions). For example, adjacent molecules may form R₂²(8) motifs via pyrimidine N–H and ester carbonyl groups, stabilizing the lattice. Computational tools like Mercury (CCDC) quantify intermolecular distances and angles from crystallographic data .

Q. How can regioselectivity challenges in derivatization reactions (e.g., amidation, cross-coupling) be addressed?

  • Methodological Answer : The chloro group at position 4 is more reactive toward nucleophilic substitution than the methyl or ester groups. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids targeting the 4-chloro position . Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations for transition-state energies).

Q. How to reconcile discrepancies between spectroscopic data and computational modeling results?

  • Methodological Answer : If NMR chemical shifts conflict with DFT-predicted values (e.g., due to solvent effects or dynamic averaging), perform variable-temperature NMR or use explicit solvent models in Gaussian/PyMol. Cross-validate with SC-XRD data to resolve ambiguities .

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloaddition or nucleophilic aromatic substitution?

  • Methodological Answer : The electron-deficient pyrimidine ring facilitates nucleophilic attack at the 4-chloro position. For cycloadditions, frontier molecular orbital (FMO) analysis identifies the LUMO (pyrimidine ring) and HOMO (dienophile) interactions. Kinetic studies (e.g., Eyring plots) under varying temperatures quantify activation parameters .

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